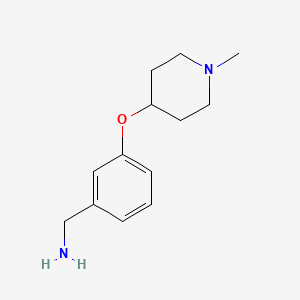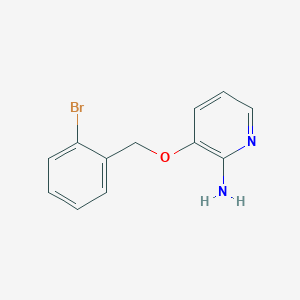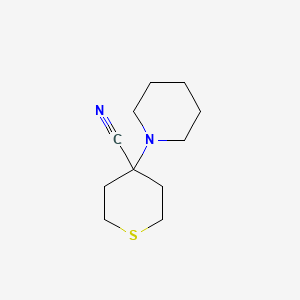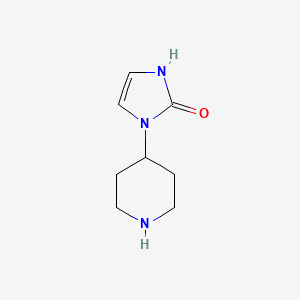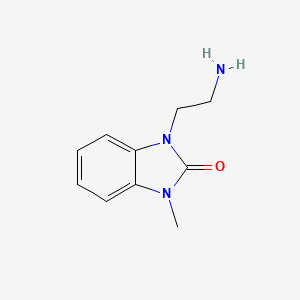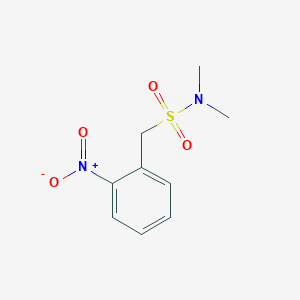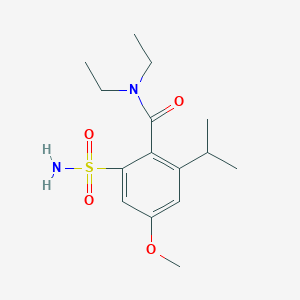![molecular formula C12H22ClNO2 B8573282 Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride](/img/structure/B8573282.png)
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves combining allyl 1-aminomethyl-1-cyclohexane acetate with a polar organic solvent, chloroethyl chloroformate, and an amine base or an inorganic base such as carbonate or bicarbonate. This reaction mixture is then treated with isobutyric acid to yield the desired product . The product can be further purified and converted to gabapentin enacarbil .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to its anticonvulsant properties.
Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to enhance the synthesis and turnover of gamma-aminobutyric acid (GABA) in select brain areas, which may contribute to its anticonvulsant effects . The exact pathways and molecular targets involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Gabapentin: A structural analogue of gamma-aminobutyric acid (GABA) used as an anticonvulsant.
Pregabalin: Another GABA analogue used to treat epilepsy and neuropathic pain.
Vigabatrin: An antiepileptic drug that inhibits the breakdown of GABA.
Uniqueness
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride is unique due to its specific chemical structure, which allows for greater liposolubility and brain penetration compared to other GABA analogues. This property may enhance its efficacy in treating neurological disorders .
Propiedades
Fórmula molecular |
C12H22ClNO2 |
|---|---|
Peso molecular |
247.76 g/mol |
Nombre IUPAC |
prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-2-8-15-11(14)9-12(10-13)6-4-3-5-7-12;/h2H,1,3-10,13H2;1H |
Clave InChI |
VVPFNAQHSGOWPD-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CC1(CCCCC1)CN.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

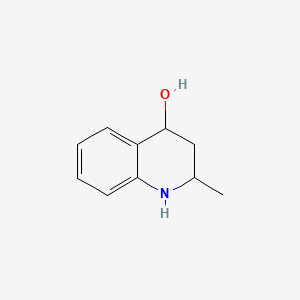
![ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8573207.png)
phosphanium bromide](/img/structure/B8573213.png)
![4-Fluorothieno[2,3-c]pyridine](/img/structure/B8573227.png)
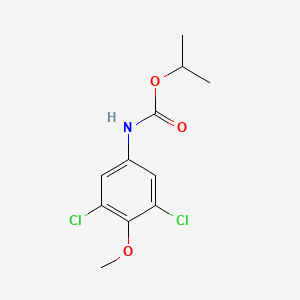
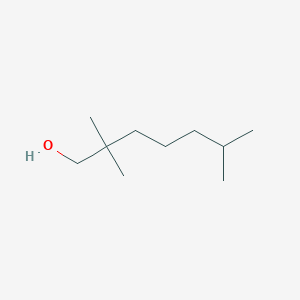
![(5-Dimethylamino-benzo[b]thiophen-2-yl)-methanol](/img/structure/B8573255.png)
